1-(2-カルボキシメチル)-3,5-ジブロモ-4-ニトロ-1H-ピラゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

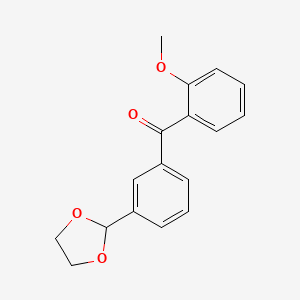

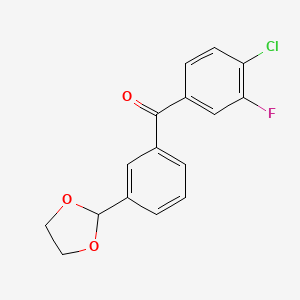

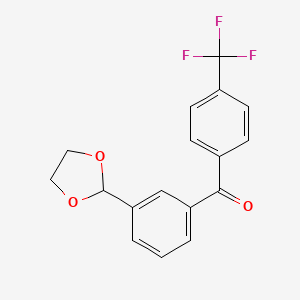

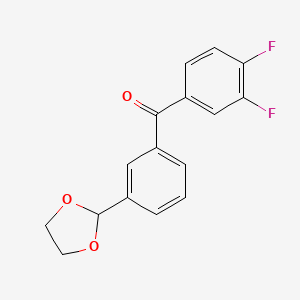

The compound 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of bromine and nitro groups on the pyrazole ring indicates that this compound could exhibit interesting chemical reactivity and potentially serve as a precursor for various chemical transformations.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid, they do provide insights into the reactivity of related pyrazole derivatives. For instance, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate resulted in an unexpected cyclic imide product, indicating that the reactivity of pyrazole derivatives can be highly sensitive to reaction conditions . This suggests that the synthesis of the target compound would require careful control of reaction parameters to achieve the desired product.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, as evidenced by the X-ray crystallography characterization of the unexpected cyclic imide product mentioned earlier . The structure of 2-(3,5-dibromo-4-nitro-1H-pyrazol-1-yl)acetic acid would likely be influenced by the electron-withdrawing effects of the nitro group and the steric and electronic effects of the bromine atoms, which could affect the overall geometry and electronic distribution of the molecule.

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can lead to a variety of interesting products. For example, N-acetonylation of a tetrazolyl-nitropyrazole compound led to both expected isomeric N-acetonyl derivatives and an unexpected tricyclic product . This demonstrates that pyrazole compounds can undergo complex reactions, including intramolecular electrophilic attacks, which could be relevant for the target compound when considering its potential reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their functional groups. The presence of bromine and nitro groups in the target compound would likely result in a relatively high molecular weight and could affect its solubility in various solvents. The acidity of the acetic acid moiety would also be an important factor, potentially making the compound a good ligand for metal complexation, as seen with other pyrazole-based ligands . Additionally, the electronic properties of the nitro group could confer interesting optical or electronic characteristics to the compound.

科学的研究の応用

抗がん研究

ピラゾール構造を持つ化合物は、さまざまな生物学的標的に結合する能力を持つため、新しい抗がん剤としての可能性が研究されています .

質量分析

同様の化合物は、質量分析法を使用して分子量を確認し、構造に関する洞察を得ることがよくあります。これは、創薬と開発において不可欠です .

有機合成における触媒作用

ピラゾールの誘導体は、有機合成における触媒として使用されており、マイケル付加などの反応を促進します .

神経毒性研究

ピラゾールとコア構造を共有するピラゾリン誘導体は、神経毒性の可能性について調査されており、生物系における酵素活性や酸化ストレスレベルに影響を与えます .

リーシュマニア症およびマラリアに対する活性

ピラゾールを有する化合物は、強力なリーシュマニア症およびマラリアに対する活性で知られており、薬理学的研究の対象となっています .

抗結核活性

ピラゾールと構造的に関連する可能性のあるインドール誘導体は、さまざまなマイコバクテリア株に対するin vitro抗結核活性について調査されています .

将来の方向性

特性

IUPAC Name |

2-(3,5-dibromo-4-nitropyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2N3O4/c6-4-3(10(13)14)5(7)9(8-4)1-2(11)12/h1H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUZTGPTWKIBET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N1C(=C(C(=N1)Br)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。